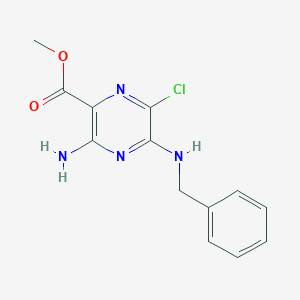

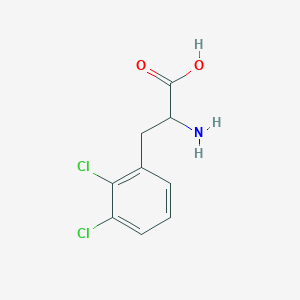

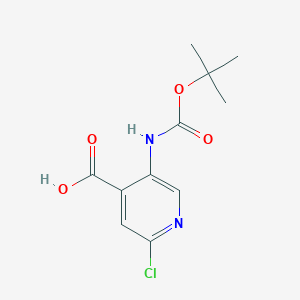

(S)-Methyl 4-benzylmorpholine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The morpholine motif, which is a part of this compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular formula of “(S)-Methyl 4-benzylmorpholine-3-carboxylate” is C13H17NO3. The morpholine motif in this compound is a 1,4-oxazinane ring .Chemical Reactions Analysis

The synthesis of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . There have been recent advances in the synthesis of morpholines, with special attention paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .科学的研究の応用

Catalytic Functionalization and Methylation

One study details the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, showcasing the ability to achieve C-H activation/C-C coupling sequences. This process highlights the potential for creating complex molecules from simpler substrates, demonstrating the compound's utility in organic synthesis and chemical modifications (Giri et al., 2007).

Enantioselective Synthesis

Research has also been conducted on the enantioselective synthesis of biologically active compounds using phase-transfer catalysts. One such study investigates the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, producing compounds with a chiral 3-benzylpiperidine backbone. This synthesis route is noted for its moderate enantioselectivity and mild reaction conditions, underlining its importance in the preparation of biologically active molecules (Wang et al., 2018).

Kinetic Resolution and Analogs Synthesis

Further, the compound has been employed in the enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids through enzyme-catalyzed kinetic resolution. This method was used to prepare reboxetine analogs, illustrating the compound's utility in developing pharmaceutical agents (Fish et al., 2009).

Chemoselective Esterification

Another area of application is demonstrated by a study detailing a chemoselective esterification method transforming carboxylic acids into their corresponding methyl esters. This process exhibits selectivity based on the bulkiness of the alcohol and the type of carboxylic acid, highlighting a novel approach to esterification that could have implications in synthetic chemistry and material science (Lee et al., 2001).

Antimicrobial and Biological Activity

The synthesis and characterization of organotin(IV) complexes derived from carboxylic acids have shown in vitro antibacterial activity, suggesting the potential use of these compounds in developing new antimicrobial agents. The study indicates that these complexes, when screened, exhibit significant activity against various bacterial strains (Win et al., 2010).

特性

IUPAC Name |

methyl (3S)-4-benzylmorpholine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVELAJKOOJJTME-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624555 |

Source

|

| Record name | Methyl (3S)-4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 4-benzylmorpholine-3-carboxylate | |

CAS RN |

1235387-14-0 |

Source

|

| Record name | Methyl (3S)-4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester](/img/structure/B178970.png)

![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)

![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)

![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)

![3-Phenylpyrido[2,3-e][1,2,4]triazine](/img/structure/B179012.png)